Lipophilicity Comparison (XLogP3)
The computed XLogP3 value for 2-(pyridin-2-yl)-1-(p-tolyl)ethanone is 2.5, identical to the 4‑pyridyl isomer and slightly higher than the 3‑pyridyl isomer (2.4) [1][2][3]. While the numerical difference is small, it places the 2‑pyridyl isomer at the upper boundary of the drug‑like lipophilicity range (LogP 1–3), potentially affecting membrane permeability and non‑specific binding relative to the marginally less lipophilic 3‑pyridyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone (XLogP3: 2.4); 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (XLogP3: 2.5) |
| Quantified Difference | Δ = 0.1 vs. 3‑pyridyl; Δ = 0 vs. 4‑pyridyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement in drug-discovery programs, even minor lipophilicity shifts can alter logD7.4, plasma protein binding, and CYP450 inhibition profiles, making the 2‑pyridyl isomer the preferred scaffold when higher permeability is required without increasing molecular weight.
- [1] PubChem CID 20316388 (target). XLogP3-AA: 2.5. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 2824050 (3‑pyridyl isomer). XLogP3: 2.4. National Center for Biotechnology Information (2025). View Source
- [3] PubChem CID 11367827 (4‑pyridyl isomer). XLogP3-AA: 2.5. National Center for Biotechnology Information (2025). View Source
